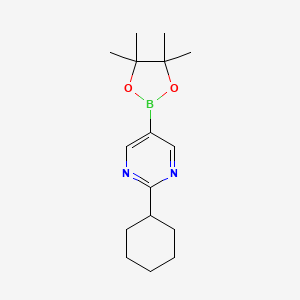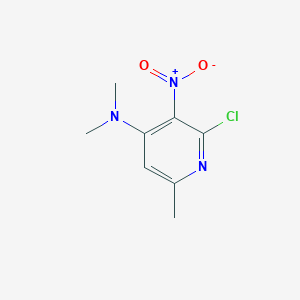
2-Methoxypyridine-3-boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyridine-3-boronic acid hydrochloride (2MPBH) is a versatile, water-soluble boronic acid derivative that is used in a wide range of scientific and medical applications. 2MPBH is a key intermediate in the synthesis of new compounds, and has been used in the development of new drugs and diagnostic agents. 2MPBH is also used in the synthesis of polymers and other materials, and has been found to be a useful tool in the study of enzyme and protein binding.
Scientific Research Applications
2-Methoxypyridine-3-boronic acid hydrochloride has been used in a variety of scientific and medical applications. In the field of biochemistry, 2-Methoxypyridine-3-boronic acid hydrochloride is used as a tool to study enzyme and protein binding. 2-Methoxypyridine-3-boronic acid hydrochloride has also been used in the synthesis of new drugs and diagnostic agents. In the field of materials science, 2-Methoxypyridine-3-boronic acid hydrochloride has been used in the synthesis of polymers and other materials.
Mechanism of Action
2-Methoxypyridine-3-boronic acid hydrochloride acts as a substrate for enzymes and proteins and can bind to them in a variety of ways. The binding of 2-Methoxypyridine-3-boronic acid hydrochloride to enzymes and proteins can be used to study their structure and function. 2-Methoxypyridine-3-boronic acid hydrochloride can also be used as a tool to study enzyme and protein binding in a variety of different contexts, such as drug design, diagnostics, and materials science.
Biochemical and Physiological Effects
2-Methoxypyridine-3-boronic acid hydrochloride has been found to have various biochemical and physiological effects. In the field of drug design, 2-Methoxypyridine-3-boronic acid hydrochloride has been used to study the binding of drugs to enzymes and proteins, which can be used to develop new drugs that are more effective and have fewer side effects. In the field of diagnostics, 2-Methoxypyridine-3-boronic acid hydrochloride has been used to study the binding of diagnostic agents to enzymes and proteins, which can be used to develop more accurate and reliable diagnostic tests.
Advantages and Limitations for Lab Experiments
2-Methoxypyridine-3-boronic acid hydrochloride has several advantages and limitations for laboratory experiments. 2-Methoxypyridine-3-boronic acid hydrochloride is a highly soluble, water-soluble boronic acid derivative that is easy to handle and store. It is also relatively inexpensive and can be used in a variety of applications. However, 2-Methoxypyridine-3-boronic acid hydrochloride has a relatively short shelf life and can degrade over time. Additionally, 2-Methoxypyridine-3-boronic acid hydrochloride can be toxic if ingested, and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-Methoxypyridine-3-boronic acid hydrochloride. One potential application is the development of new drugs and diagnostic agents. 2-Methoxypyridine-3-boronic acid hydrochloride can also be used in the development of new materials, such as polymers, for a variety of applications. Additionally, 2-Methoxypyridine-3-boronic acid hydrochloride can be used to study enzyme and protein binding in a variety of contexts, such as drug design, diagnostics, and materials science. Finally, 2-Methoxypyridine-3-boronic acid hydrochloride can be used to study the binding of drugs and diagnostic agents to enzymes and proteins, which can be used to develop more effective and reliable drugs and diagnostic tests.
Synthesis Methods
2-Methoxypyridine-3-boronic acid hydrochloride can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-methoxypyridine and 3-boronic acid in aqueous hydrochloric acid. This reaction produces a white solid that is highly soluble in water and can be used in a variety of applications.
properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPHCJZCXRZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridine-3-boronic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)



![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)



![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)

